5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione

Physicochemical characterization pKa prediction Ionization state

Sourcing hydantoin derivatives with precise C5 substitution for SAR studies often yields inconsistent batches. This 5-(2,3-dihydrobenzofuran-5-yl)imidazolidine-2,4-dione offers a structurally authenticated scaffold for mapping ALR2 binding modes without the sulfonyl linker. - Predicted pKa 8.61±0.10 enables reliable ionization-state modeling at physiological pH. - ≥95% purity with defined storage (2-8°C, sealed dry) ensures batch-to-batch reproducibility for HPLC/LC-MS method development. - Direct C5 attachment of the dihydrobenzofuran moiety provides a distinct 3D architecture for fragment-based lead generation and scaffold-hopping campaigns.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 1338949-31-7
Cat. No. B1428366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione
CAS1338949-31-7
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)C3C(=O)NC(=O)N3
InChIInChI=1S/C11H10N2O3/c14-10-9(12-11(15)13-10)7-1-2-8-6(5-7)3-4-16-8/h1-2,5,9H,3-4H2,(H2,12,13,14,15)
InChIKeyMYIWSUWDNVTXBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione (CAS 1338949-31-7) is a heterocyclic compound belonging to the hydantoin (imidazolidine-2,4-dione) class, featuring a 2,3-dihydrobenzofuran substituent at the 5-position of the hydantoin ring . With molecular formula C₁₁H₁₀N₂O₃ and molecular weight 218.21 g/mol, this compound combines the established pharmacophoric hydantoin scaffold with the oxygen-rich dihydrobenzofuran moiety, a structural framework that has attracted interest in medicinal chemistry for the development of bioactive molecules targeting diverse therapeutic areas [1].

Workflow C5-aryl hydantoin scaffold evaluation
Selection Distinct from N1-sulfonyl hydantoin controls
Use context Physicochemical profiling of heteroaryl-substituted hydantoins

Risks of Generic Substitution


While the hydantoin class is broad and the dihydrobenzofuran scaffold is widely explored [1], the precise substitution pattern at the 5-position of the hydantoin ring dictates critical molecular properties including electronic distribution, hydrogen-bonding capacity, and steric accessibility to biological targets. Unlike the benzofuran-2-sulfonyl hydantoin derivatives M16209 and M16287 (established aldose reductase inhibitors with IC₅₀ values in the submicromolar to low micromolar range) [2], the target compound lacks the sulfonyl linker and instead positions the 2,3-dihydrobenzofuran directly at the hydantoin C5 carbon. This fundamental structural divergence alters both the conformational flexibility and the potential for π-stacking interactions within target binding pockets [3]. Consequently, procurement based solely on class membership (e.g., "any hydantoin derivative" or "any dihydrobenzofuran") introduces substantial risk of obtaining a compound with entirely different target engagement profiles, physicochemical behavior, and synthetic utility. The quantitative evidence below delineates precisely where this specific compound diverges from structurally proximal analogs.

Linker mismatch

N1-sulfonyl hydantoins rely on sulfonyl H-bonding; C5-direct aryl may not transfer binding mode.

Class-level inference

Broad dihydrobenzofuran or hydantoin class membership does not ensure target engagement profile similarity.

Differentiation Evidence


pKa and Ionization Profile vs 5-Phenyl Hydantoin

The predicted acid dissociation constant (pKa) of 5-(2,3-dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione is 8.61 ± 0.10, compared to the measured pKa of approximately 8.9–9.1 for the unsubstituted 5-phenyl hydantoin (phenytoin analog) . The lower pKa value, attributed to the electron-withdrawing inductive effect of the dihydrobenzofuran oxygen, indicates that this compound exists in a higher proportion of its ionized (anionic) form at physiological pH (7.4) relative to the phenyl analog [1].

pKa shift
Cross-study comparable
ΔpKa ≈ 0.3–0.5 lower
Higher ionized fraction at pH 7.4
Predicted value; comparator experimental
Physicochemical characterization pKa prediction Ionization state Hydantoin derivatives

C5-Benzofuran vs N1-Sulfonylbenzofuran Substitution

The target compound features a 2,3-dihydrobenzofuran moiety directly attached at the C5 position of the hydantoin ring. This contrasts sharply with the established aldose reductase inhibitors M16209 (1-(3-bromobenzo[b]furan-2-ylsulfonyl)hydantoin) and M16287 (1-(3-chlorobenzo[b]furan-2-ylsulfonyl)hydantoin), which bear a benzofuran-2-sulfonyl substituent at the N1 position [1]. While M16209 and M16287 exhibit potent ALR2 inhibition (IC₅₀ values in the submicromolar to low micromolar range across rat lens, sciatic nerve, and human recombinant enzyme), the target compound's C5-substitution pattern produces a distinct spatial orientation of the benzofuran relative to the hydantoin hydrogen-bonding network [2]. The lack of a sulfonyl linker eliminates a key hydrogen-bond acceptor that is critical for the binding mode observed in N1-substituted hydantoin ALR2 inhibitors [3].

Substitution position
Class-level inference
C5 direct aryl vs. N1 sulfonyl-linked heteroaryl
Binding mode may differ fundamentally
M16209/M16287 as ALR2 inhibitor comparators
Aldose reductase Structure-activity relationship Hydantoin Benzofuran ALR2 inhibition

Commercial Availability vs Related Compounds

5-(2,3-Dihydro-1-benzofuran-5-yl)imidazolidine-2,4-dione (CAS 1338949-31-7) is commercially available from multiple vendors with a standard purity specification of ≥95% . The compound is supplied as a neat solid with recommended storage at 2–8°C in a sealed, dry environment . In contrast, the closely related benzofuran-2-sulfonyl hydantoins M16209 and M16287 are not routinely available from standard chemical suppliers and are primarily accessible through custom synthesis, if at all, placing a significant procurement barrier for researchers seeking to replicate or extend ALR2 inhibitor studies [1]. Furthermore, the target compound's MDL number (MFCD17238129) is registered, facilitating cross-vendor identification and purity verification .

Availability
Head-to-head comparison
Multiple vendors, ≥95% purity
Ready procurement vs custom synthesis
M16209/M16287 not routinely available
Commercial availability Purity specification Procurement Research chemical sourcing

Recommended Applications


Physicochemical Profiling of C5-Aryl Hydantoins

Researchers conducting systematic physicochemical characterization of hydantoin derivatives should procure this compound to leverage its predicted pKa of 8.61 ± 0.10, which is lower than that of the unsubstituted 5-phenyl hydantoin analog . The dihydrobenzofuran substituent's electron-withdrawing effect alters the ionization equilibrium at physiological pH, making this compound a valuable reference for studying how heteroaryl substitution modulates aqueous solubility and membrane permeability in hydantoin-based scaffolds .

SAR Studies: C5 vs N1-Substituted Hydantoins

Given the established ALR2 inhibitory activity of N1-sulfonylbenzofuran hydantoins (e.g., M16209, M16287 with IC₅₀ values in the 0.1–10 μM range), this compound's distinct C5-(2,3-dihydrobenzofuran-5-yl) substitution pattern serves as a critical control and comparison point for mapping the spatial requirements of hydantoin-based pharmacophores . It is particularly suitable for researchers investigating alternative binding modes to the ALR2 active site that do not rely on the sulfonyl linker hydrogen-bonding network .

Scaffold-Hopping for Non-ALR2 Targets

The direct C5 attachment of the 2,3-dihydrobenzofuran moiety to the hydantoin core creates a distinct three-dimensional architecture that may engage targets beyond aldose reductase . Researchers engaged in scaffold-hopping strategies or fragment-based lead generation should consider this compound as a starting point for exploring novel target engagement profiles, particularly where the sulfonyl-containing N1-substituted hydantoins have shown limitations or off-target liabilities .

Analytical Method Development for Benzofuran-Hydantoin Hybrids

With reliable commercial availability from multiple vendors at ≥95% purity and a registered MDL number (MFCD17238129), this compound is well-suited as an analytical reference standard for the development and validation of chromatographic methods (HPLC, LC-MS) for the detection and quantification of benzofuran-hydantoin hybrid molecules . Its defined storage conditions (2–8°C, sealed dry) and commercial accessibility ensure batch-to-batch consistency for method qualification purposes .

Application
Selection Property
Validation Focus
Physicochemical profiling
Ionization equilibrium context
Solubility and permeability assessment
SAR: substitution position
Linker and substitution pattern differentiation
Binding mode and target engagement review
Scaffold-hopping studies
Non-sulfonyl hydantoin architecture
Alternative target engagement profiling
Analytical reference standard
Certified purity and vendor accessibility
Method qualification consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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